Trisulfo-Cy3 Methyltetrazine
Overview
Description
Trisulfo-Cy3 Methyltetrazine: is a compound that contains a methyltetrazine group and is used as a click chemistry reagent. This compound is particularly notable for its ability to react with trans-cyclooctene (TCO)-containing compounds via an inverse-electron-demand Diels-Alder reaction, forming a stable covalent bond without the need for a copper catalyst or elevated temperatures .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of Trisulfo-Cy3 Methyltetrazine involves the incorporation of a methyltetrazine group into the Cy3 dye structure. This process typically includes the reaction of a Cy3 dye with a methyltetrazine derivative under specific conditions to ensure the formation of the desired product .
Industrial Production Methods: : Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated synthesis equipment and stringent quality control measures to ensure consistency and reproducibility .
Chemical Reactions Analysis
Types of Reactions: : Trisulfo-Cy3 Methyltetrazine primarily undergoes click chemistry reactions, specifically the inverse-electron-demand Diels-Alder reaction with TCO-containing compounds . This reaction is highly selective and efficient, forming stable covalent bonds.
Common Reagents and Conditions: : The reaction typically involves the use of TCO-containing compounds as reactants. The conditions for this reaction are mild, not requiring elevated temperatures or copper catalysts, which makes it suitable for a wide range of applications .
Major Products Formed: : The major product formed from the reaction of this compound with TCO-containing compounds is a stable covalent adduct, which is useful in various scientific applications .
Scientific Research Applications
Chemistry: : In chemistry, Trisulfo-Cy3 Methyltetrazine is used as a reagent for bioorthogonal labeling and conjugation reactions. Its ability to form stable covalent bonds with TCO-containing compounds makes it valuable for creating complex molecular structures .
Biology: : In biological research, this compound is used for labeling biomolecules, such as proteins and nucleic acids, enabling the study of biological processes in living cells .
Medicine: : In medicine, this compound is used in the development of diagnostic tools and therapeutic agents. Its ability to selectively label biomolecules makes it useful for imaging and targeted drug delivery .
Industry: : In industrial applications, this compound is used in the development of advanced materials and sensors. Its unique chemical properties make it suitable for creating highly specific and sensitive detection systems .
Mechanism of Action
Mechanism: : The mechanism by which Trisulfo-Cy3 Methyltetrazine exerts its effects involves the inverse-electron-demand Diels-Alder reaction with TCO-containing compounds. This reaction forms a stable covalent bond, enabling the selective labeling and modification of biomolecules .
Molecular Targets and Pathways: : The primary molecular targets of this compound are TCO-containing compounds. The reaction pathway involves the formation of a covalent bond between the methyltetrazine group and the TCO moiety, resulting in a stable adduct .
Comparison with Similar Compounds
Comparison with Other Compounds: : Trisulfo-Cy3 Methyltetrazine is unique in its ability to undergo the inverse-electron-demand Diels-Alder reaction without the need for a copper catalyst or elevated temperatures. This sets it apart from other click chemistry reagents that may require more stringent reaction conditions .
Similar Compounds: : Similar compounds include other methyltetrazine derivatives and Cy3-based dyes. this compound’s unique combination of a methyltetrazine group and a Cy3 dye makes it particularly valuable for specific applications in bioorthogonal chemistry and molecular labeling .
Properties
IUPAC Name |
2-[(E,3E)-3-[3,3-dimethyl-1-[6-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-6-oxohexyl]-5-sulfoindol-2-ylidene]prop-1-enyl]-3,3-dimethyl-1-(3-sulfopropyl)indol-1-ium-5-sulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H49N7O10S3/c1-28-44-46-40(47-45-28)30-16-14-29(15-17-30)27-43-39(50)13-7-6-8-22-48-35-20-18-31(61(54,55)56)25-33(35)41(2,3)37(48)11-9-12-38-42(4,5)34-26-32(62(57,58)59)19-21-36(34)49(38)23-10-24-60(51,52)53/h9,11-12,14-21,25-26H,6-8,10,13,22-24,27H2,1-5H3,(H3-,43,50,51,52,53,54,55,56,57,58,59) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZCFOARLJNJDKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCCCCN3C4=C(C=C(C=C4)S(=O)(=O)O)C(C3=CC=CC5=[N+](C6=C(C5(C)C)C=C(C=C6)S(=O)(=O)[O-])CCCS(=O)(=O)O)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCCCCN\3C4=C(C=C(C=C4)S(=O)(=O)O)C(/C3=C\C=C\C5=[N+](C6=C(C5(C)C)C=C(C=C6)S(=O)(=O)[O-])CCCS(=O)(=O)O)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H49N7O10S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
908.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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